1-(3,4-diméthoxyphényl)éthanamine

Vue d'ensemble

Description

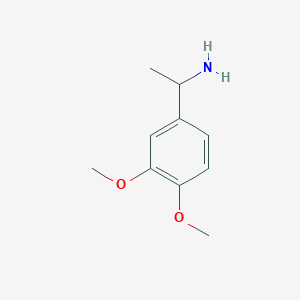

1-(3,4-Dimethoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain.

Applications De Recherche Scientifique

1-(3,4-Dimethoxyphenyl)ethanamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the metabolism of phenethylamines.

Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Analyse Biochimique

Biochemical Properties

1-(3,4-Dimethoxyphenyl)ethanamine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO leads to the deamination of 1-(3,4-Dimethoxyphenyl)ethanamine, resulting in the formation of corresponding aldehydes, ammonia, and hydrogen peroxide . Additionally, this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission processes.

Cellular Effects

1-(3,4-Dimethoxyphenyl)ethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neurons, 1-(3,4-Dimethoxyphenyl)ethanamine can modulate the release of dopamine, thereby affecting neurotransmission . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(3,4-Dimethoxyphenyl)ethanamine involves its interaction with specific biomolecules. It can bind to monoamine oxidase enzymes, leading to their inhibition or activation depending on the context . This binding interaction can result in changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, 1-(3,4-Dimethoxyphenyl)ethanamine may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,4-Dimethoxyphenyl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 1-(3,4-Dimethoxyphenyl)ethanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in neurotransmitter levels and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-(3,4-Dimethoxyphenyl)ethanamine vary with different dosages in animal models. At low doses, it may exhibit mild stimulatory effects on the central nervous system, while higher doses can lead to more pronounced effects, including potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and alterations in normal cellular functions.

Metabolic Pathways

1-(3,4-Dimethoxyphenyl)ethanamine is involved in several metabolic pathways. It can be metabolized by monoamine oxidase enzymes, leading to the formation of corresponding aldehydes . Additionally, it may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation. These interactions can affect metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of 1-(3,4-Dimethoxyphenyl)ethanamine within cells and tissues involve specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function.

Subcellular Localization

1-(3,4-Dimethoxyphenyl)ethanamine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, potentially influencing cellular processes such as neurotransmitter synthesis and degradation.

Méthodes De Préparation

The synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine can be achieved through several routes. One of the earliest methods involves the multi-step synthesis starting from vanillin, proceeding through intermediates such as 3,4-dimethoxybenzaldehyde, 3,4-dimethoxycinnamic acid, and 3,4-dimethoxyphenylpropionic acid . Another method involves the condensation of 3,4-dimethoxyphenylacetic acid with ethanamine in the presence of a dehydrating agent . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity, involving steps like azeotropic removal of water and the use of high temperatures .

Analyse Des Réactions Chimiques

1-(3,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)ethanamine involves its interaction with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of monoamines such as dopamine and serotonin in the brain, potentially affecting mood and behavior . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these enzymes .

Comparaison Avec Des Composés Similaires

1-(3,4-Dimethoxyphenyl)ethanamine is similar to other phenethylamines such as mescaline (3,4,5-trimethoxyphenethylamine) and 3-methoxytyramine. its unique structure with two methoxy groups at the 3 and 4 positions distinguishes it from these compounds. Mescaline, for example, has an additional methoxy group at the 5 position, which significantly alters its pharmacological profile .

Similar compounds include:

Mescaline: 3,4,5-Trimethoxyphenethylamine

3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine

Dopamine: 3,4-Dihydroxyphenethylamine.

Activité Biologique

1-(3,4-Dimethoxyphenyl)ethanamine, commonly referred to as (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride, is a compound that belongs to the phenethylamine class. Its biological activity is primarily linked to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 217.69 g/mol

The compound features a methoxy-substituted aromatic ring and an amine group, which are crucial for its biological activity.

The biological activity of 1-(3,4-Dimethoxyphenyl)ethanamine is attributed to its ability to interact with various neurotransmitter receptors in the brain. It is believed to act as both an agonist and antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research suggests that compounds with similar structures often exhibit psychoactive effects due to their interactions with serotonin (5-HT) and dopamine (DA) receptors, which can affect mood and behavior .

Biological Activity Overview

Research has highlighted several key areas of biological activity for 1-(3,4-Dimethoxyphenyl)ethanamine:

- Psychoactive Effects : Similar compounds have been noted for their potential to alter mood and perception by interacting with serotonin receptors .

- Neurotransmitter Modulation : The compound may influence dopamine pathways, which are relevant for understanding its effects on reward mechanisms and addiction behaviors .

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, there is interest in exploring its potential therapeutic uses in mood disorders and other neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(3,4-Dimethoxyphenyl)ethanamine:

- Interaction with Serotonin Receptors : A study demonstrated that compounds structurally similar to 1-(3,4-Dimethoxyphenyl)ethanamine showed significant binding affinities to serotonin receptors. This interaction is crucial for understanding the compound's potential mood-modulating properties .

- Dopaminergic Activity : Research indicated that this compound could modulate dopaminergic signaling pathways. This modulation is particularly relevant in the context of addiction and reward systems in the brain .

-

Comparative Analysis with Related Compounds :

Compound Name CAS Number Similarity (R)-1-(3,4-Dimethoxyphenyl)ethanamine 100570-24-9 1.00 1-(3,4-Dimethoxyphenyl)ethanamine 50919-08-9 1.00 (R)-5-(1-Aminoethyl)-2-methoxyphenol 134856-00-1 0.97 (R)-1-(3,4-Dimethoxyphenyl)ethanamine HCl 390815-41-5 0.97 1-(3,4,5-Trimethoxyphenyl)ethanamine 121082-99-3 0.97

These compounds exhibit varying degrees of biological activity based on structural differences that influence receptor interactions .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFPKVWOOSTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965201 | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-08-9 | |

| Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.